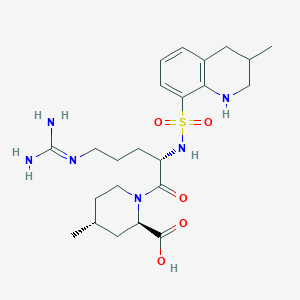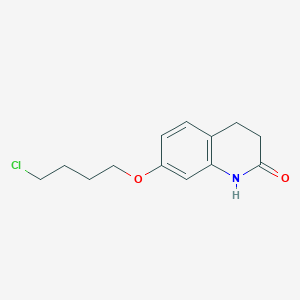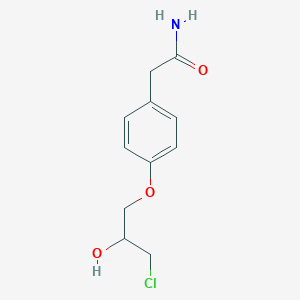
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide
説明
“2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide” is a compound related to Atenolol . It has the molecular formula C11H14ClNO3 .
Synthesis Analysis
The synthesis of enantiopure intermediates of this compound from the corresponding racemic alcohol has been achieved through an enzymatic kinetic resolution approach . Candida antarctica lipase-A (CLEA) showed maximum enantioselectivity in the transesterification of the racemic alcohol using vinyl acetate as the acyl donor .Molecular Structure Analysis
The molecular structure of “2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide” is represented by the formula C11H14ClNO3 .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, N-alkylation of the (S)-alcohol with isopropylamine affords the (S)-atenolol, and the ®-acetate is chemically hydrolyzed to the corresponding alcohol and further converted to the ®-atenolol via N-alkylation of the ®-alcohol with isopropylamine .科学的研究の応用
Carteolol Intermediate Synthesis
Another application is in the synthesis of carteolol, a non-selective β-blocker similar to atenolol. The compound serves as a building block for creating enantiopure derivatives of carteolol, which are important for producing the drug with high enantioselectivity .
Further Research Applications
While the search results provided specific applications related to pharmaceutical synthesis and enzymatic resolution, further research may reveal additional unique applications in other fields such as materials science, chemical engineering, or biochemistry.
Lipase-catalyzed green synthesis of enantiopure atenolol Lipase Catalyzed Synthesis of Carteolol
将来の方向性
The compound has been used in the synthesis of enantiopure atenolol, a β1-blocker . The use of ionic liquids to solve the solubility-related problems of the drug intermediates has made this process greener and more efficient compared to previously reported methods . This suggests potential future directions in the field of green chemistry and drug synthesis.
作用機序
Target of Action
It is synthesized as an intermediate in the production of atenolol , a β1-blocker . Therefore, it can be inferred that the compound may interact with β1-adrenergic receptors, which play a crucial role in regulating heart rate and contractility.
Mode of Action
Given its role as an intermediate in the synthesis of atenolol , it is plausible that it may interact with its targets in a similar manner to Atenolol. Atenolol acts by blocking β1-adrenergic receptors, thereby reducing the effects of adrenaline and noradrenaline on the heart, leading to a decrease in heart rate and contractility .
Biochemical Pathways
The compound is synthesized from the corresponding racemic alcohol through an enzymatic kinetic resolution approach . Candida antarctica lipase-A (CLEA) shows maximum enantioselectivity in the transesterification of the racemic alcohol . The reactions afford the (S)-alcohol along with the ®-acetate . This process is part of the green synthesis of enantiopure Atenolol .
Pharmacokinetics
As an intermediate in the synthesis of atenolol , its pharmacokinetic properties may be similar to those of Atenolol. Atenolol is known for its high polarity, which affects its absorption, distribution, metabolism, and excretion .
Result of Action
As an intermediate in the synthesis of atenolol , it may contribute to the therapeutic effects of Atenolol, which include reduced heart rate and contractility .
Action Environment
The use of ionic liquids in the synthesis process of atenolol has been noted to solve solubility-related problems of the drug intermediates, making the process greener and more efficient .
特性
IUPAC Name |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFMSHFNOSFLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341349 | |
| Record name | 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide | |
CAS RN |
115538-83-5 | |
| Record name | 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115538-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL)ACETAMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK1PTE6GCT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the enantioselective synthesis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide important for atenolol production?
A1: Atenolol, like many pharmaceuticals, is chiral, meaning it exists in two mirror-image forms called enantiomers. These enantiomers can have different biological activities. In the case of atenolol, the (S)-enantiomer is significantly more potent as a β1-blocker than the (R)-enantiomer. [] Therefore, developing methods to produce the desired (S)-enantiomer of atenolol, or its intermediates like 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, is crucial for maximizing efficacy and potentially reducing side effects.
Q2: How does the research presented offer a "greener" synthesis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide?
A2: The research highlights two key aspects that contribute to a greener synthesis:
- Enzymatic Kinetic Resolution: Utilizing Candida antarctica lipase A (CLEA) for enantioselective transesterification offers several advantages over traditional chemical methods. Enzymes are highly specific catalysts, often leading to fewer byproducts and waste. []
- Ionic Liquids: The researchers employed ionic liquids to address solubility issues commonly encountered with drug intermediates. Ionic liquids can be designed with specific properties and are considered greener alternatives to traditional organic solvents due to their low volatility and potential for recyclability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



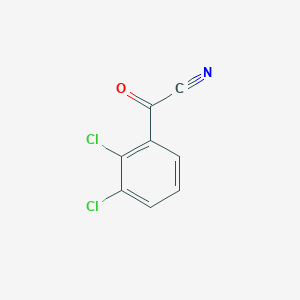


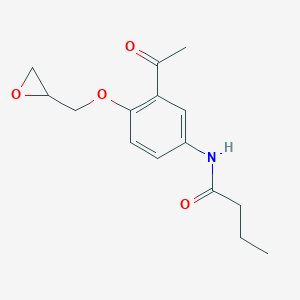



![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)


